molecular formula C18H16N4O2 B026070 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one CAS No. 108381-22-2

6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one

Cat. No.: B026070
CAS No.: 108381-22-2
M. Wt: 320.3 g/mol
InChI Key: QOAXSEARPHDXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(4-Hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one, commonly known as Pimobendan (CAS 74150-27-9), is a heterocyclic organic compound with a molecular formula of C₁₉H₁₈N₄O₂. Its structure features a benzimidazole core linked to a dihydropyridazinone moiety and a 4-hydroxyphenyl substituent . Pimobendan is a calcium sensitizer and phosphodiesterase III inhibitor, clinically used in veterinary medicine to manage congestive heart failure in dogs . Its mechanism involves enhancing myocardial contractility while reducing afterload, making it a critical therapeutic agent in cardiology .

The compound’s structural uniqueness lies in its fused heterocyclic system, which enables dual pharmacological action. The benzimidazole ring contributes to receptor binding affinity, while the dihydropyridazinone ring modulates enzymatic activity .

Preparation Methods

The preparation of UD-CG-212 involves the synthesis of pimobendan, followed by its metabolic conversion. Pimobendan is synthesized through a series of chemical reactions, including the coupling of a benzimidazole derivative with a pyridazinone moiety. The major active metabolite, UD-CG-212, is then separated and purified using high-performance liquid chromatography .

Chemical Reactions Analysis

UD-CG-212 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. The benzodiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of benzodiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. This compound's structure suggests potential activity against various cancer types due to its ability to modulate signaling pathways involved in cell proliferation and survival.

Antioxidant Properties
The presence of the hydroxyphenyl group enhances the antioxidant capacity of the compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals and reduce oxidative damage has been documented in several studies.

Pharmacological Applications

Cardiovascular Effects
Similar compounds have been studied for their cardiovascular effects, particularly their ability to modulate cardiac function. The compound may influence calcium signaling pathways, enhancing myocardial contractility without increasing oxygen demand, making it a candidate for treating heart failure or other cardiovascular diseases.

Neuroprotective Effects
Research indicates that benzodiazole derivatives can exhibit neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival. This compound may hold potential for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease due to its structural characteristics that facilitate interaction with neuroprotective pathways.

Biochemical Research

Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been explored in various contexts. For example, it may inhibit specific kinases involved in cancer signaling pathways or metabolic processes. Understanding its mechanism of action could lead to the development of targeted therapies.

Metabolite Studies
As a known metabolite of pimobendan, this compound has been studied for its metabolic pathways and pharmacokinetics. Understanding how this compound is processed in the body can provide insights into its efficacy and safety as a therapeutic agent.

Case Study 1: Anticancer Activity

A study conducted on a series of benzodiazole derivatives demonstrated that modifications similar to those found in this compound resulted in significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation.

Case Study 2: Cardiovascular Research

In a preclinical trial assessing the effects of related compounds on heart function, it was found that these compounds improved cardiac output and reduced heart rate under stress conditions. This suggests potential therapeutic applications for managing heart failure.

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of benzodiazole derivatives showed that they could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This supports further exploration of this compound's role in neurodegenerative disease models.

Mechanism of Action

UD-CG-212 exerts its effects by inhibiting cyclic guanosine monophosphate phosphodiesterase, leading to an increase in cyclic guanosine monophosphate levels. This results in enhanced myocardial contractility and vasodilation. The molecular targets include cyclic guanosine monophosphate phosphodiesterase enzymes, and the pathways involved are related to cyclic guanosine monophosphate signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pimobendan belongs to a class of dihydropyridazinone derivatives and benzimidazole-containing compounds. Below is a detailed comparison with structurally or functionally analogous molecules:

Table 1: Structural and Functional Comparison of Pimobendan and Related Compounds

Compound Name Core Structure Key Substituents Biological Activity Unique Features References
Pimobendan Benzimidazole + dihydropyridazinone 4-Hydroxyphenyl, methyl group Calcium sensitizer, PDE III inhibitor Dual mechanism (PDE inhibition + calcium sensitization)
Levosimendan Dihydropyridazinone 4-Aminophenyl, methyl group Calcium sensitizer (human use) Long-acting metabolite (active for days)
Thiazole Derivatives Thiazolidinone Variable aryl/alkyl groups Antimicrobial, anti-inflammatory Simple thiazole core with broad SAR
Pyrazole Derivatives Pyrazole Aromatic substituents (e.g., ethoxy) Anticancer, anti-inflammatory High structural diversity for optimization
4-Thiazolidinone Derivatives Thiazolidinone + pyrazole Chlorophenyl, propoxyphenyl Antimicrobial, enzyme inhibition Multi-ring systems for target specificity
Pyrrolo[3,4-c]pyrazolones Pyrrole + pyrazole Hydroxyphenyl, propyl group Antioxidant, enzyme modulation Rigid fused-ring conformation

Structural and Pharmacological Insights

Pimobendan vs. Levosimendan

  • Structural Similarities: Both contain a dihydropyridazinone core critical for calcium sensitization.
  • Differences :
    • Pimobendan includes a benzimidazole ring, enhancing PDE III affinity, whereas Levosimendan has a hydrazone group for prolonged activity .
    • Levosimendan is used in humans, while Pimobendan is restricted to veterinary applications .

Pimobendan vs. Pyrazole/Thiazole Derivatives

  • Pyrazole derivatives (e.g., (4Z)-5-methyl-2-phenyl-4-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one) lack the dihydropyridazinone moiety, resulting in narrower cardiological applications but broader anti-inflammatory utility .
  • Thiazole derivatives (e.g., (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one) exhibit simpler structures but lower specificity for cardiac targets .

Pimobendan vs. Pyrrolo[3,4-c]pyrazolones

  • Compounds like 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one share fused-ring systems but lack the benzimidazole component, leading to divergent biological targets (e.g., antioxidant vs. cardiac) .

Research Findings

  • SAR Studies : The 4-hydroxyphenyl group in Pimobendan is critical for PDE III inhibition, while methylation at the 5-position enhances metabolic stability .
  • Comparative Efficacy: Pimobendan’s dual mechanism outperforms pure PDE inhibitors (e.g., Milrinone) in reducing adverse hemodynamic effects .
  • Thermodynamic Stability : Crystallographic studies using SHELXL confirm that Pimobendan’s fused-ring system adopts a planar conformation, optimizing receptor interactions .

Biological Activity

The compound 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H18N4OC_{18}H_{18}N_4O and has a molecular weight of approximately 306.37 g/mol. Its structure features a pyridazine ring fused with a benzodiazole moiety and a hydroxyphenyl substituent, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of the 4-hydroxyphenyl group is particularly noteworthy as it is known to enhance radical scavenging activity. Studies have shown that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. For instance, derivatives of benzodiazole have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with DNA and inhibit topoisomerase enzymes could be pivotal in its anticancer activity.

Antibacterial and Antifungal Activity

Preliminary investigations into the antibacterial and antifungal properties of this compound indicate potential effectiveness against several pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activities of This compound can be attributed to:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
  • DNA Binding : Its structural similarity to known intercalators suggests that it may bind to DNA, disrupting replication and transcription processes.
  • Radical Scavenging : The hydroxyl group on the phenyl ring likely contributes to its ability to neutralize free radicals.

Case Studies

StudyObjectiveFindings
Evaluate antioxidant activityDemonstrated significant radical scavenging ability compared to standard antioxidants.
Investigate anticancer effectsShowed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency.
Assess antibacterial efficacyExhibited bactericidal activity against Staphylococcus aureus with MIC values comparable to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling benzimidazole and pyridazinone precursors. Key steps include cyclization under acidic/basic conditions and purification via recrystallization or chromatography. Optimization focuses on:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization to ensure complete ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate heterocycle formation .
    • Validation : Monitor reaction progress using TLC and HPLC (>95% purity threshold) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm for benzimidazole) and methyl groups (δ 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (C₁₉H₁₈N₄O₂, [M+H]⁺ m/z 335.1498) .
  • X-ray crystallography : For unambiguous confirmation of dihydropyridazinone conformation and hydrogen bonding .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and activation energies for ring-closure reactions .
  • Reaction path screening : Tools like GRRM17 identify low-energy pathways for regioselective benzimidazole substitution .
  • Machine learning : Train models on existing pyridazinone synthesis data to predict optimal solvent/catalyst combinations .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Dose-response standardization : Use uniform assay protocols (e.g., MTT for cytotoxicity) to minimize inter-lab variability .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., hydroxyl vs. methoxy groups on benzimidazole) to explain potency differences .
  • Meta-analysis : Pool data from ≥5 independent studies to identify statistically significant trends .

Q. How can advanced purification techniques improve yield and scalability for pharmacological studies?

  • Methodology :

  • High-performance countercurrent chromatography (HPCCC) : Separate diastereomers using biphasic solvent systems (e.g., hexane/ethyl acetate/water) .
  • Continuous flow reactors : Enhance reproducibility by maintaining steady-state conditions (e.g., residence time = 30 min) .
  • Crystallization optimization : Screen co-solvents (e.g., ethanol/water) to maximize crystal purity (>99%) .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?

  • Methodology :

  • Factorial design : Vary parameters like pH (6–8), temperature (37–42°C), and enzyme concentration in metabolic stability assays .
  • In silico ADME prediction : Use tools like SwissADME to prioritize in vivo studies for compounds with favorable LogP (2–4) and TPSA (<90 Ų) .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to quantify half-life and intrinsic clearance .

Properties

IUPAC Name

3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAXSEARPHDXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108381-22-2
Record name O-Demethyl pimobendan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108381222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYL PIMOBENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PWG8BB816
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.